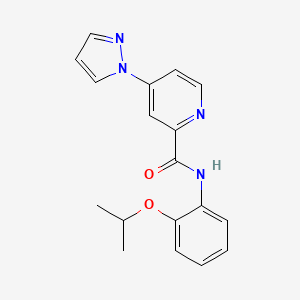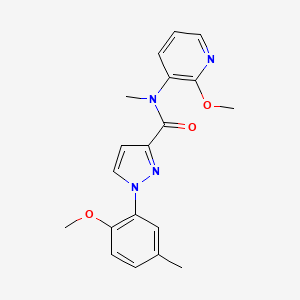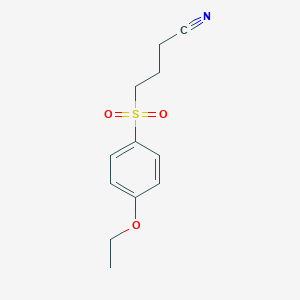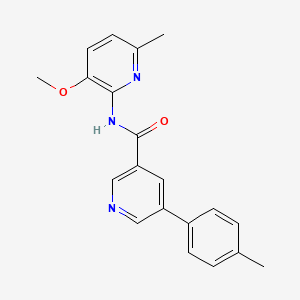![molecular formula C16H31NO3 B7663633 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol, also known as DMHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHP is a beta-adrenergic receptor agonist that has been shown to have promising effects in the fields of medicine, pharmacology, and biochemistry. In
科学研究应用
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol has been shown to have potential applications in various fields. In the field of medicine, this compound has been studied for its potential use as a bronchodilator for the treatment of asthma. This compound has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmia. In the field of pharmacology, this compound has been studied for its potential use as a beta-adrenergic receptor agonist. This compound has also been studied for its potential use as a tool for studying the beta-adrenergic receptor signaling pathway. In the field of biochemistry, this compound has been studied for its potential use as a tool for studying the structure and function of the beta-adrenergic receptor.
作用机制
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol acts as a beta-adrenergic receptor agonist, which means that it binds to and activates the beta-adrenergic receptor. Activation of the beta-adrenergic receptor leads to the activation of the adenylyl cyclase enzyme, which catalyzes the conversion of ATP to cAMP. Increased levels of cAMP lead to the activation of protein kinase A, which then phosphorylates various target proteins, leading to a cascade of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely due to its activation of the beta-adrenergic receptor. This compound has been shown to increase heart rate and cardiac output, as well as cause vasodilation in certain blood vessels. This compound has also been shown to increase bronchodilation and decrease airway resistance, making it a potential treatment for asthma. In addition, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol in lab experiments is that it is a highly specific beta-adrenergic receptor agonist, which means that it can be used to study the beta-adrenergic receptor signaling pathway with high specificity. However, one limitation of this compound is that it has a relatively short half-life, which means that it may not be suitable for long-term experiments.
未来方向
There are many potential future directions for 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol research. One direction is to further study its potential use as a bronchodilator for the treatment of asthma. Another direction is to study its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmia. Additionally, further research could be done to study the structure and function of the beta-adrenergic receptor using this compound as a tool. Finally, future research could be done to develop new and more efficient synthesis methods for this compound.
合成方法
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a multi-step synthesis method. The first step involves the reaction of 2,2-dimethylcyclohexanone with hydroxylamine to form 2,2-dimethylcyclohexanone oxime. The oxime is then reduced using sodium borohydride to form 2,2-dimethylcyclohexylamine. The final step involves the reaction of 2,2-dimethylcyclohexylamine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst to form this compound.
属性
IUPAC Name |
1-[(2,2-dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-16(2)8-4-3-5-15(16)17-11-13(18)12-20-14-6-9-19-10-7-14/h13-15,17-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZALBXLUDDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NCC(COC2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B7663559.png)
![N-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methylsulfanylaniline](/img/structure/B7663574.png)

![2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)


![2-fluoro-6-hydroxy-N-(2-methoxyethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7663621.png)
![2-benzyl-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]cyclohexan-1-amine](/img/structure/B7663622.png)

![5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7663640.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
